9-Chloro-2-(thiophen-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]
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Overview
Description
9-Chloro-2-(thiophen-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] is a complex heterocyclic compound that features a unique spiro structureThe presence of the thiophene ring, a sulfur-containing heterocycle, adds to its chemical versatility and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2-(thiophen-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Utilizing cyclization reactions to form the spiro structure.
Substitution Reactions: Introducing the chloro and thiophene groups through substitution reactions.
Condensation Reactions: Employing condensation reactions to form the oxazine and pyrazole rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can be used to modify the oxazine and pyrazole rings.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution of the chloro group can yield a variety of derivatives .
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as Tipepidine and Tioconazole, which also contain the thiophene ring.
Spiro Compounds: Other spiro compounds with similar structural features.
Uniqueness
The uniqueness of 9-Chloro-2-(thiophen-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] lies in its combination of the spiro structure with the thiophene ring and chloro substituent, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H19ClN2OS |
---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
9-chloro-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C19H19ClN2OS/c20-13-6-7-17-14(11-13)16-12-15(18-5-4-10-24-18)21-22(16)19(23-17)8-2-1-3-9-19/h4-7,10-11,16H,1-3,8-9,12H2 |
InChI Key |
OLPYYYJSNDRDOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Cl |
Origin of Product |
United States |
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